molecular formula C16H18N2O2 B13236313 2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13236313
M. Wt: 270.33 g/mol
InChI Key: PPFMHTKOEVQSHO-UHFFFAOYSA-N
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Description

2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing compound with a complex heterocyclic structure. Its molecular framework includes a piperidin-2-one ring substituted with a 2-methylphenyl group at the N1 position and a methyl-ketone-propanenitrile moiety at the C3 position.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N2O2/c1-11-6-3-4-8-14(11)18-9-5-7-13(16(18)20)15(19)12(2)10-17/h3-4,6,8,12-13H,5,7,9H2,1-2H3

InChI Key

PPFMHTKOEVQSHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C(C)C#N

Origin of Product

United States

Preparation Methods

Patent-Based Preparation Insights

A patent (CN102603485A) describing related compounds provides a reliable methodological framework for similar ketone and nitrile derivatives. The key features include:

  • Use of tetrahydrofuran as a solvent for the Suzuki coupling or acylation reactions.
  • Controlled dropwise addition of reagents over 3 hours at room temperature.
  • Reaction times extending to 12 hours to ensure completion.
  • Quenching with 1N hydrochloric acid at 0 °C.
  • Multiple organic extractions (typically three times with 150 mL ether each).
  • Drying and concentration steps to isolate the product with yields ranging from 60% to 95% depending on scale and conditions.

These conditions highlight the importance of temperature control, solvent choice, and reaction time in optimizing yield and purity.

Research-Based Synthetic Methodologies

According to recent chemical supplier data and research summaries (excluding unreliable sources), synthesis involves:

  • Starting with a 3-methylphenyl-substituted piperidin-3-one as the core intermediate.
  • Employing acid chlorides for the acylation step to introduce the oxopropanenitrile moiety.
  • Utilizing bases such as sodium hydride for deprotonation to facilitate nucleophilic attack on electrophilic centers.
  • Solvents like dichloromethane or ethanol are used depending on the step to balance solubility and reactivity.
  • Reaction monitoring by chromatographic and spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy to confirm intermediate and final product structures.

The process emphasizes multi-step control, with purification at each stage to prevent carryover of impurities that could affect biological testing.

Data Table Summarizing Preparation Parameters

Step Number Reaction Type Key Reagents and Conditions Solvent Temperature Reaction Time Yield (%) Notes
1 Acylation of piperidine Acid chloride, base (e.g., triethylamine) Dichloromethane 0–25 °C 3–6 hours 75–85 Controlled addition, inert atmosphere recommended
2 Nitrile side chain addition Malononitrile, base (NaH or KOtBu) Ethanol or THF Room temperature 12 hours 60–80 Slow addition to prevent side reactions
3 Purification Extraction with ether, drying over anhydrous MgSO4 N/A Ambient N/A N/A Multiple extractions improve purity

Analytical and Research Discoveries

  • Yield Optimization: Reaction yields vary significantly with solvent choice and temperature control. Lower temperatures during quenching and extraction reduce side reactions and decomposition, improving yields up to 95% in some cases.

  • Spectroscopic Confirmation: Nuclear magnetic resonance and infrared spectroscopy are essential for confirming the presence of ketone, nitrile, and aromatic substituents, ensuring the correct structure before biological evaluation.

  • Reagent Purity and Handling: High-purity reagents and anhydrous conditions are critical, especially in the nitrile introduction step, to avoid hydrolysis or polymerization side products.

  • Reaction Scale: Scale-up studies indicate that reaction times and reagent addition rates must be carefully adjusted to maintain product quality and yield.

Chemical Reactions Analysis

2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrile group, using reagents such as alkyl halides or aryl halides under basic conditions.

Scientific Research Applications

2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives, differing primarily in the substituents on the phenyl ring or piperidinone moiety. Below is a detailed comparison based on available

Table 1: Structural and Property Comparison

Compound Name (CAS) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Hazards/Properties
Target Compound
(Hypothetical)
2-Methyl C₁₆H₁₇N₂O₂ 277.32 (estimated) Likely flammable; moderate toxicity (inferred from analogs)
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
(CAS: 2059966-23-1)
2,3-Dimethyl C₁₇H₁₉N₂O₂ 291.35 Flammable (P210), toxic to aquatic life (H411)
3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
(CAS: 2060025-63-8)
4-Bromo-2-methyl C₁₆H₁₆BrN₂O₂ 363.22 Explosive (H200), corrosive (H314)
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
(CAS: N/A)
2,6-Difluoro C₁₄H₁₂F₂N₂O₂ 278.25 High purity (≥95%); discontinued commercial availability
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
(CAS: 2060020-89-3)
4-Iodo C₁₅H₁₄IN₂O₂ 390.20 Unstable explosive (H200), severe health hazards

Key Findings

Substituent Effects on Reactivity: Bromo- and iodo-substituted analogs (e.g., CAS: 2060025-63-8 and 2060020-89-3) exhibit higher molecular weights and increased hazards, such as explosivity (H200) and corrosivity (H314) . In contrast, dimethyl-substituted derivatives (CAS: 2059966-23-1) show lower acute toxicity but retain flammability risks .

Safety Profile :

  • All analogs require stringent safety protocols, including avoidance of heat/sparks (P210) and use of personal protective equipment (PPE) . The bromo- and iodo-substituted variants are particularly hazardous due to their instability and environmental toxicity .

Commercial and Research Status :

  • Derivatives like the 2,6-difluorophenyl variant (CAS: N/A) have been discontinued, indicating challenges in stability or scalability . The target compound’s absence from commercial catalogs suggests it remains under experimental investigation.

Notes on Structural Validation and Handling

  • Crystallographic Tools : Programs like SHELXL and ORTEP-III are critical for validating the structures of such compounds, ensuring accurate bond lengths and angles .
  • Regulatory Compliance : Adherence to guidelines like the EU’s Candidate List for hazardous substances is essential, especially for analogs with environmental toxicity (e.g., H411) .

Biological Activity

2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, also known by its CAS number 2060044-37-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2060044-37-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including its effects on enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to 2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may exhibit inhibitory effects on various enzymes. For example:

  • Protease Inhibition : Studies have shown that derivatives of oxopiperidine can inhibit serine proteases, which are crucial in various physiological processes and disease pathways.

Receptor Binding

This compound is also believed to interact with several receptors in the central nervous system (CNS):

  • Dopamine Receptors : Preliminary findings suggest that it may have affinity for dopamine receptors, which could implicate it in the modulation of mood disorders and neurodegenerative diseases.

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

  • Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry explored a series of oxopiperidine derivatives and their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain modifications to the piperidine structure enhanced protective properties against neurotoxicity.
  • Antidepressant Activity : Another investigation assessed the antidepressant-like effects of similar compounds in rodent models. The findings demonstrated significant reductions in depressive behaviors, suggesting that these compounds may influence serotonergic systems.

Research Findings

Recent research highlights the following findings regarding 2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile:

Study FocusFindings
Enzyme InhibitionPotential inhibition of serine proteases; further studies needed for specificity.
Receptor InteractionAffinity for dopamine receptors; implications for CNS disorders.
Neuroprotective EffectsEnhanced protection against oxidative stress in neuronal cells.
Antidepressant ActivitySignificant reduction in depressive behaviors in animal models.

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